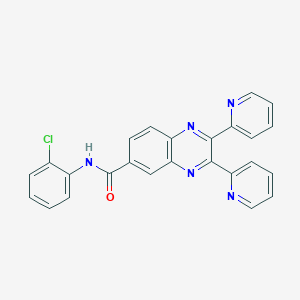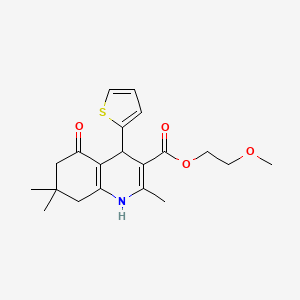
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as DRDE-30, is a chemical compound that has been widely used in scientific research due to its various properties. DRDE-30 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA damage repair and cell survival.
作用机制
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide acts as a competitive inhibitor of PARP, binding to the active site of the enzyme and preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.12 μM.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on PARP, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy and radiation therapy. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurological diseases.
实验室实验的优点和局限性
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA damage repair and cell survival. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of research is the development of new PARP inhibitors with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which can help to personalize cancer treatment. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in combination with other therapies, such as immunotherapy, to enhance their efficacy. Finally, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in the treatment of other diseases, such as inflammatory and neurological diseases, where PARP has been shown to play a role.
合成方法
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can be synthesized by the reaction of 2-amino-4-phenylthiazole with N,N-diethyl-1,4-phenylenediamine in the presence of hydrobromic acid. The synthesis method has been described in detail in the literature and involves several steps of purification and characterization to obtain a pure form of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
科学研究应用
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been extensively used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been used in the study of DNA damage repair mechanisms and the role of PARP in cell survival. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been used in the development of new drugs and therapies for cancer and other diseases.
属性
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.BrH/c1-3-22(4-2)17-12-10-16(11-13-17)20-19-21-18(14-23-19)15-8-6-5-7-9-15;/h5-14H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWCMYAWPOOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934926 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)


![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)

![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)